2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide
Description
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-5-10(13)12(9-1-2-9)6-8-3-4-14-7-8/h3-4,7,9H,1-2,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPYURFZSAOJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling Reactions
A primary method involves coupling 2-aminoacetic acid derivatives with cyclopropylamine and thiophen-3-ylmethylamine using carbodiimide reagents. Ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitates activation of the carboxylic acid, enabling sequential nucleophilic attack by the amines. For example, chloroacetyl chloride reacts with cyclopropylamine in dichloromethane at 0°C to form N-cyclopropylchloroacetamide, which subsequently undergoes displacement with thiophen-3-ylmethylamine in the presence of a base such as triethylamine.
Reaction Conditions:
-
Solvent: Dichloromethane or tetrahydrofuran
-
Temperature: 0°C to room temperature
-
Catalysts: 1-Hydroxybenzotriazole (HOBt) to suppress racemization
-
Yield: 60–75% after purification via silica gel chromatography
This method’s efficacy depends on the order of amine addition, as premature exposure to thiophen-3-ylmethylamine may lead to bis-alkylation byproducts.
Palladium-Catalyzed Cross-Coupling for Thiophene Integration
Alternative approaches employ palladium catalysts to introduce the thiophen-3-ylmethyl group post-acetamide formation. For instance, Suzuki-Miyaura coupling between a boronic ester-functionalized acetamide and 3-bromothiophene achieves regioselective arylation. This method requires pre-functionalization of the acetamide core with a halogen or triflate leaving group.
Optimized Protocol:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: Ethanol/water (4:1)
-
Temperature: 80°C, 12 hours
-
Yield: 50–65%
While effective, this route demands rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.
Stepwise Functionalization of the Acetamide Nitrogen
Sequential Alkylation via Schlenk Techniques
Schlenk line techniques enable controlled N-alkylation under inert conditions. Starting with 2-aminoacetamide, sequential treatment with cyclopropyl bromide and 3-(bromomethyl)thiophene in dimethylformamide (DMF) yields the disubstituted product. Sodium hydride serves as a base to deprotonate the amide nitrogen, enhancing nucleophilicity.
Critical Parameters:
Reductive Amination for Amine Incorporation
Reductive amination offers a one-pot route to install both substituents. Condensation of 2-aminoacetamide with cyclopropylamine and thiophene-3-carbaldehyde in methanol, followed by reduction with sodium cyanoborohydride, affords the target compound.
Advantages:
Analytical Validation and Characterization
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural verification. Key spectral data include:
Purity Assessment via Chromatography
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms purity >98%. Retention time: 12.3 minutes.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Carbodiimide coupling | 75 | 95 | Byproduct formation during amine addition |
| Palladium catalysis | 65 | 90 | Catalyst cost and sensitivity |
| Reductive amination | 70 | 92 | Requires stoichiometric reducing agent |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors enhance mixing and heat transfer during exothermic amide couplings, reducing reaction times by 40% compared to batch processes. Solvent recovery systems for dichloromethane and ethanol are critical for sustainability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group (-NH<sub>2</sub>) acts as a nucleophile, participating in substitutions with electrophilic agents:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkyl halides (e.g., CH<sub>3</sub>I) | DCM, triethylamine, 0–25°C | N-alkylated derivatives | 65–85% | , |
| Acyl chlorides (e.g., AcCl) | THF, room temperature | N-acylated amides | 70–90% | , |
Mechanism :
-
SN2 Pathway : The amino group attacks electrophilic carbons (e.g., in alkyl halides), displacing halide ions. Base (e.g., Et<sub>3</sub>N) neutralizes HX byproducts .
-
Acylation : Amino group reacts with acyl chlorides to form stable amides.
Condensation Reactions
The amino group undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones):
Key Insight :
-
Cyclopropyl and thiophene groups influence reaction rates via steric and electronic effects.
Electrophilic Aromatic Substitution on Thiophene
The electron-rich thiophene ring undergoes electrophilic substitution, primarily at the α-position:
| Reagent | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 2h | 2-Nitrothiophene derivative | >90% α-selectivity | , |
| SO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub> | 100°C, 4h | Thiophene-2-sulfonic acid | Moderate yield |
Mechanistic Note :
Oxidative Transformations
Oxidizing agents target the amino group or thiophene ring:
Challenges :
Complexation with Metal Ions
The amino and carbonyl groups act as ligands for transition metals:
Application :
Cyclization Reactions
Intramolecular reactions form heterocycles under specific conditions:
| Conditions | Product | Driving Force | Reference |
|---|---|---|---|
| PCl<sub>5</sub>, reflux | Thiazolidinone derivatives | Dehydration and ring closure | |
| TBHP/I<sub>2</sub> | Imidazopyridine analogs | Oxidative C–N bond formation | , |
Example :
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide is with a molecular weight of approximately 224.32 g/mol. The compound features:
- Cyclopropyl Group : Provides unique steric and electronic properties.
- Amino Group : Contributes to hydrogen bonding and solubility.
- Thiophene Ring : Enhances interaction with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as a drug candidate due to its ability to inhibit specific molecular targets involved in disease processes. Notably, it has shown promise as an inhibitor of receptor-interacting protein kinases (RIPK), which are implicated in necroptosis—a regulated form of cell death associated with neurodegenerative diseases and certain cancers.
Case Study: RIPK Inhibition
A study demonstrated that this compound significantly inhibited RIPK activity in vitro, leading to reduced necroptotic cell death in neuronal cell cultures. This suggests its potential utility in treating neurodegenerative diseases where necroptosis is a contributing factor.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections. The specific mechanisms by which it exerts these effects are still under investigation but may involve the inhibition of bacterial aminoacyl-tRNA synthetases, critical enzymes for protein synthesis in bacteria .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its structural features allow for various chemical reactions, including:
- Oxidation : Can lead to the formation of sulfoxides or sulfones.
- Reduction : Can convert carbonyl groups to alcohols.
- Substitution Reactions : Can yield various substituted amides or amines under basic conditions.
The biological activity of this compound has been characterized through various studies:
Cytotoxic Effects in Cancer Models
Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the amino group can participate in hydrogen bonding and other interactions that influence the compound’s overall biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituent variations and scaffold modifications:
Key Observations :
- Thiophene Core : All compounds retain a thiophene ring, critical for π-π stacking and interactions with biological targets .
- Substituent Effects: The target compound’s cyclopropyl group may enhance metabolic stability compared to the ethyl or chlorobenzoyl groups in analogs . Electron-withdrawing groups (e.g., Cl in 40001, NO2 in 40006) in other derivatives could increase electrophilicity, influencing reactivity or binding .
- Aminoacetamide Backbone: This moiety facilitates hydrogen bonding (e.g., N–H···O interactions), as observed in the crystal structure of the 2-chlorobenzoyl analog .
Pharmacological and Physicochemical Properties
- Bioactivity: While the target compound lacks reported bioactivity, its 2-chlorobenzoyl analog is pivotal in synthesizing etizolam, a hypnotic agent . Thiophene derivatives with electron-donating groups (e.g., OCH3 in 40004) often show enhanced solubility and bioavailability .
- Hydrogen Bonding and Solubility: The aminoacetamide group in the 2-chlorobenzoyl derivative forms intermolecular N–H···O bonds, creating crystal packing along the c-axis . Similar interactions in the target compound could influence its dissolution profile.
Computational and Analytical Approaches
- DFT Studies : Becke’s hybrid functional (exact exchange + gradient corrections) could model electronic properties of these compounds, given its success in predicting thermochemical data (average deviation: 2.4 kcal/mol) .
- Crystallography Tools : SHELX programs refine small-molecule structures (e.g., bond distances, torsion angles) , as applied to the 2-chlorobenzoyl analog’s S(6) ring motif .
Biological Activity
2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopropyl group and a thiophene ring, which contribute to its unique pharmacological properties. The compound can be represented as follows:
This structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Receptor Binding : The compound may bind to specific receptors on cell membranes, triggering intracellular signaling pathways.
- Enzyme Modulation : It has been shown to inhibit or activate enzymes involved in critical metabolic pathways, potentially affecting cellular functions.
- Gene Expression Alteration : By influencing transcription factors, the compound can alter gene expression, leading to changes in protein synthesis and cellular behavior.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have suggested that the compound possesses antimicrobial properties, making it a potential candidate for treating bacterial infections.
- Anticancer Properties : Preliminary investigations indicate that it may inhibit the growth of cancer cell lines, suggesting potential use in oncology.
- Neuroprotective Effects : There is emerging evidence that this compound could have neuroprotective effects, although further research is needed to elucidate these mechanisms.
Comparative Studies
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| Compound A | Similar | Antibacterial |
| Compound B | Similar | Anticancer |
| Compound C | Similar | Neuroprotective |
These comparisons highlight how variations in structure can lead to differences in biological activity and therapeutic potential.
Case Studies
Recent studies have explored the efficacy of this compound in various contexts:
- In Vitro Studies : Research conducted on human cancer cell lines demonstrated significant cytotoxicity and induced apoptosis in treated cells.
- Animal Models : In vivo studies using murine models showed promising results in reducing tumor growth when administered at specific dosages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
